3-Chloro-4-decyloxybenzoic acid
Overview
Description
3-Chloro-4-decyloxybenzoic acid is an organic compound with the molecular formula C17H25ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-decyloxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Alkylation: The hydroxyl group at the 4-position is alkylated using decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-decyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 3-Chloro-4-decyloxybenzyl alcohol.
Scientific Research Applications
3-Chloro-4-decyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-decyloxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect membrane integrity and protein function due to its amphiphilic nature .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a decyloxy group.
4-Decyloxybenzoic acid: Lacks the chlorine atom at the 3-position.
3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of a decyloxy group.
Uniqueness
3-Chloro-4-decyloxybenzoic acid is unique due to the presence of both a chlorine atom and a long decyloxy chain, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
3-chloro-4-decoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQPEVAYHZBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601159 | |
Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106316-08-9 | |
Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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